molecular formula C17H16ClNO2 B12860724 (3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B12860724
M. Wt: 301.8 g/mol
InChI Key: DPRLTMBKYNWRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3’-Chloro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a biphenyl core substituted with a chloro and hydroxy group, and a pyrrolidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Chloro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3’-Chloro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the pyrrolidinyl methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in acetonitrile.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

(3’-Chloro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3’-Chloro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins or enzymes. The biphenyl core provides structural rigidity, enhancing its interaction with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’-Chloro-4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups on the biphenyl core allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

[2-(3-chloro-4-hydroxyphenyl)phenyl]-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C17H16ClNO2/c18-15-9-11(5-6-16(15)20)13-3-1-2-4-14(13)17(21)12-7-8-19-10-12/h1-6,9,12,19-20H,7-8,10H2

InChI Key

DPRLTMBKYNWRGI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.